Cas no 438029-31-3 (ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate)

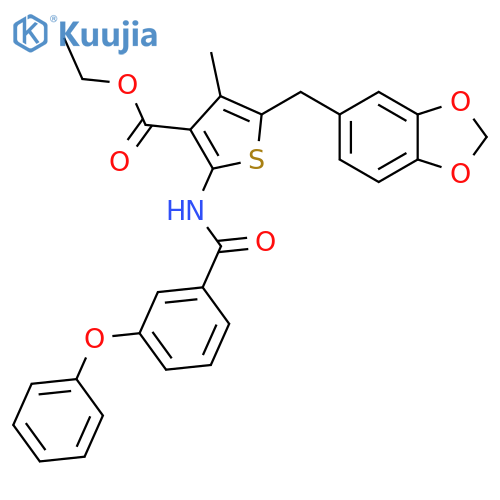

438029-31-3 structure

商品名:ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate

ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate

- ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate

- 3-Thiophenecarboxylic acid, 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-phenoxybenzoyl)amino]-, ethyl ester

- 438029-31-3

- AKOS001013227

- ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxylate

- F0526-1960

- Z28351595

- Oprea1_638571

- ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate

-

- インチ: 1S/C29H25NO6S/c1-3-33-29(32)26-18(2)25(15-19-12-13-23-24(14-19)35-17-34-23)37-28(26)30-27(31)20-8-7-11-22(16-20)36-21-9-5-4-6-10-21/h4-14,16H,3,15,17H2,1-2H3,(H,30,31)

- InChIKey: LXRAQGOXGXKEKJ-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(C(=O)OCC)C(C)=C1CC1=CC=C2C(=C1)OCO2)NC(C1C=CC=C(C=1)OC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 515.14025869g/mol

- どういたいしつりょう: 515.14025869g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 37

- 回転可能化学結合数: 9

- 複雑さ: 776

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 111Ų

- 疎水性パラメータ計算基準値(XlogP): 7.2

じっけんとくせい

- 密度みつど: 1.323±0.06 g/cm3(Predicted)

- ふってん: 601.7±55.0 °C(Predicted)

- 酸性度係数(pKa): 12.32±0.70(Predicted)

ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0526-1960-2μmol |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |

438029-31-3 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F0526-1960-50mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |

438029-31-3 | 90%+ | 50mg |

$160.0 | 2023-07-28 | |

| Life Chemicals | F0526-1960-75mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |

438029-31-3 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F0526-1960-5μmol |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |

438029-31-3 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0526-1960-25mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |

438029-31-3 | 90%+ | 25mg |

$109.0 | 2023-07-28 | |

| Life Chemicals | F0526-1960-20μmol |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |

438029-31-3 | 90%+ | 20μmol |

$79.0 | 2023-07-28 | |

| Life Chemicals | F0526-1960-2mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |

438029-31-3 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0526-1960-40mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |

438029-31-3 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F0526-1960-3mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |

438029-31-3 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F0526-1960-4mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate |

438029-31-3 | 90%+ | 4mg |

$66.0 | 2023-07-28 |

ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

438029-31-3 (ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 857369-11-0(2-Oxoethanethioamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬